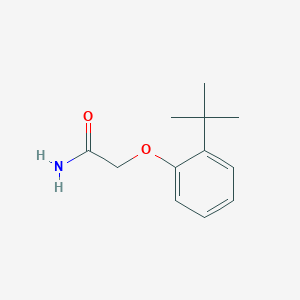![molecular formula C16H18N2O3S2 B4697530 N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide](/img/structure/B4697530.png)
N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide
説明
N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide, also known as A-438079, is a small molecule antagonist that selectively blocks the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which plays a crucial role in the regulation of immune responses, inflammation, and pain. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and chronic pain.
作用機序
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor forms a non-selective cation channel that allows the influx of calcium ions and the efflux of potassium ions, leading to the activation of downstream signaling pathways. N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide selectively binds to the P2X7 receptor and blocks its activation, thereby inhibiting the downstream signaling pathways and the biological effects of the receptor.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the experimental conditions. In immune cells, N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has been shown to inhibit the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and the activation of inflammasomes, which are involved in the regulation of innate immunity. In cancer cells, N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis. In neurons, N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has been shown to protect against neurotoxicity and to improve cognitive function.
実験室実験の利点と制限
N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has several advantages as a research tool, including its high selectivity and potency for the P2X7 receptor, its low toxicity and good solubility in aqueous solutions. However, N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide also has some limitations, including its poor bioavailability and rapid metabolism in vivo, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the research on N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide and the P2X7 receptor. One direction is to further investigate the role of the P2X7 receptor in various diseases, such as cancer, neurodegenerative disorders, and chronic pain. Another direction is to develop more potent and selective P2X7 receptor antagonists with improved pharmacokinetic properties and therapeutic potential. Finally, the development of novel drug delivery systems, such as nanoparticles and liposomes, may enhance the bioavailability and efficacy of N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide and other P2X7 receptor antagonists.
科学的研究の応用
N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has been widely used as a research tool to study the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to inhibit the activation of the P2X7 receptor in immune cells, leading to the suppression of inflammation and the modulation of immune responses. N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide has also been used to investigate the role of the P2X7 receptor in cancer progression, neurodegeneration, and chronic pain.
特性
IUPAC Name |
2-ethylsulfanyl-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-22-15-6-4-3-5-14(15)16(19)18-11-12-7-9-13(10-8-12)23(17,20)21/h3-10H,2,11H2,1H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDJKXHRDBKLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4697468.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4697471.png)
![3-(3-methoxypropyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697473.png)
![3-allyl-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697477.png)
![4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4697484.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4697489.png)

![(1,2-ethynediyldi-4,1-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B4697504.png)


![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide](/img/structure/B4697541.png)
![ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4697542.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide](/img/structure/B4697555.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4697561.png)